ADL5859

Biased agonism Pain In vivo pharmacology

Researchers studying δ-opioid receptor (DOR) biased signaling often encounter compounds that confound results via off-target hyperlocomotion or receptor internalization. ADL5859 overcomes these limitations. - Subnanomolar DOR affinity (Ki = 0.84 nM) with >1,000-fold selectivity over μ- and κ-opioid receptors. - Does not induce hyperlocomotion or receptor internalization in vivo, unlike SNC80. - Exhibits 10-fold selectivity for DOR homomers over DOR/MOR heteromers, enabling precise GPCR heteromerization studies. - Orally bioavailable with robust, naltrindole-reversible efficacy in CFA inflammatory and SNL neuropathic pain models. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for chronic dosing studies.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 850305-06-5
Cat. No. B1665028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADL5859
CAS850305-06-5
SynonymsADL 5859
ADL-5859
ADL5859
N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O
InChIInChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3
InChIKeyOPIKUXLJQFYMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADL5859: A Selective, Orally Bioavailable Delta Opioid Receptor Agonist for Pain Research


ADL5859 (CAS: 850305-06-5), chemically designated as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, is a synthetic, small-molecule, and orally bioavailable δ-opioid receptor (DOR) agonist [1][2]. It demonstrates subnanomolar binding affinity (Ki = 0.84 nM) and exhibits high selectivity for the DOR over μ- and κ-opioid receptors [1][3]. The compound has advanced to multiple Phase 2 clinical trials for pain indications, including rheumatoid arthritis, osteoarthritis, and diabetic peripheral neuropathy [2][4].

Why Delta Agonists Like ADL5859 Cannot Be Interchanged: Differentiated Selectivity, Efficacy, and Safety Profiles


The δ-opioid receptor (DOR) agonist class is pharmacologically diverse, and generic substitution between compounds is scientifically unsound. Distinct chemical scaffolds lead to critical differences in receptor binding kinetics, functional selectivity (biased agonism), and off-target liabilities [1][2]. For instance, the prototypical DOR agonist SNC80 induces significant hyperlocomotion and receptor internalization, whereas ADL5859 and its close analog ADL5747 do not [2]. Moreover, ADL5859 exhibits a unique potency profile on DOR homomers versus DOR/MOR heteromers, a nuance of receptor signaling not captured by binding affinity alone [3]. These disparities in in vivo functional outcomes and detailed signaling mechanisms underscore the necessity for precise, compound-specific selection in research and drug development programs.

ADL5859: Quantified Differentiation in Binding, Functional Activity, In Vivo Efficacy, and Safety


ADL5859 vs. Prototypical DOR Agonist SNC80: In Vivo Functional Differentiation (Biased Agonism)

ADL5859 exhibits agonist-biased signaling in vivo, distinguishing it from SNC80. While both are efficacious analgesics, their side-effect profiles diverge significantly. ADL5859, unlike SNC80, does not induce hyperlocomotion or receptor internalization in mice at analgesic doses [1].

Biased agonism Pain In vivo pharmacology Receptor internalization

ADL5859 vs. In-Class Alternative ADL5747: In Vivo Analgesic Efficacy Differentiation

In a head-to-head study, both ADL5859 and ADL5747 demonstrated significant pain reduction in mouse models. However, ADL5859 exhibited a more robust analgesic effect than ADL5747 in a neuropathic pain model at the same dose [1].

Analgesia Pain In vivo pharmacology Comparative efficacy

ADL5859 vs. Clinical Standard-of-Care Naproxen: Phase 2a Rheumatoid Arthritis Pain Trial

ADL5859 was evaluated in a Phase 2a clinical trial for rheumatoid arthritis pain, using naproxen as an active comparator. The study was designed to assess its analgesic efficacy compared to both placebo and naproxen [1].

Clinical trial Rheumatoid arthritis Analgesia Phase 2

ADL5859 vs. Ibuprofen: Phase 2 Post-Operative Dental Pain Trial

The analgesic efficacy of ADL5859 was tested in a Phase 2 study for acute pain following third molar extraction, with ibuprofen serving as the active control [1].

Acute pain Dental pain Clinical trial Phase 2

ADL5859 vs. Duloxetine: Phase 2 Diabetic Peripheral Neuropathy Pain Trial

ADL5859 was evaluated against duloxetine, an approved SNRI for painful diabetic peripheral neuropathy (DPN), in a Phase 2 clinical trial to determine its relative efficacy and safety [1].

Neuropathic pain Diabetic neuropathy Clinical trial Phase 2

ADL5859 vs. SNC80: Differential Potency on DOR Homomers vs. DOR/MOR Heteromers

In a specialized cell-based assay, ADL5859 demonstrated a 10-fold higher potency for activating δ-opioid receptor homomers compared to δ/μ-opioid receptor heteromers. This profile is distinct from other agonists and highlights a unique signaling preference [1].

GPCR heteromer Functional selectivity Screening assay Pharmacology

Optimal Research and Development Applications for ADL5859


Investigating Biased Agonism at the δ-Opioid Receptor

Given its distinct profile of providing analgesia without inducing hyperlocomotion or receptor internalization, ADL5859 is an optimal tool for dissecting G-protein versus arrestin-mediated signaling pathways at the DOR. Its use in wild-type and genetically modified mice can elucidate the mechanisms underlying functional selectivity and its impact on therapeutic index [1].

Preclinical Models of Inflammatory and Neuropathic Pain

ADL5859 demonstrates robust, naltrindole-reversible efficacy in both CFA-induced inflammatory pain and SNL-induced neuropathic pain models in rodents. Its oral bioavailability makes it suitable for chronic dosing studies. It serves as a benchmark for evaluating novel DOR agonists in these established disease models [1][2].

GPCR Heteromer Pharmacology and Screening

ADL5859's unique 10-fold selectivity for DOR homomers over DOR/MOR heteromers makes it a valuable pharmacological tool in assays designed to study GPCR heteromerization. It can be used as a reference compound in high-throughput screening campaigns aimed at identifying heteromer-selective ligands with potentially improved safety and efficacy profiles [3].

Technical Documentation Hub

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38 linked technical documents
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